Product packaging for LYCP-A precursor protein(Cat. No.:CAS No. 153571-56-3)

LYCP-A precursor protein

Cat. No.: B1177691
CAS No.: 153571-56-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The LYCP-A precursor protein is a neuropeptide prohormone isolated from the light yellow cells (LYC) of the pond snail, Lymnaea stagnalis . This prohormone is processed to yield multiple putative neuropeptides, including the LYCP-A peptide itself . Research indicates that the gene encoding this prohormone is expressed in a subset of the LYC, which are clusters of endogenously bursting neuroendocrine neurons located in the visceral and right parietal ganglia of the central nervous system . The peptides derived from this precursor are released into the hemolymph from a neurohemal area surrounding the CNS and from axonal branches in the aorta, suggesting a significant role in the regulation of cardiovascular functions . The organization of this identified prohormone resembles that of other basic peptide precursors found in related species, indicating a conserved functional role . This protein is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

153571-56-3

Molecular Formula

C8H17N3O2

Synonyms

LYCP-A precursor protein

Origin of Product

United States

Genomic and Transcriptomic Characterization of Lycp a Precursor Protein

Genomic Locus and Gene Structure of LYCP-A Precursor Protein in Lymnaea stagnalis

The genomic architecture of the gene encoding the this compound provides the fundamental blueprint for its synthesis. This includes its location within the genome, its organization into exons and introns, and the presence of crucial regulatory regions.

As of the latest genomic analyses, the precise chromosomal location of the LYCP-A prohormone gene in Lymnaea stagnalis has not been definitively mapped. The current genome assembly for Lymnaea stagnalis is presented as a draft, consisting of thousands of scaffolds rather than fully assembled chromosomes. researchgate.netresearchgate.net Consequently, genes are located on these scaffolds.

Table 1: Summary of the Lymnaea stagnalis Genome Assembly

This table summarizes key metrics from the draft genome assembly of Lymnaea stagnalis, which provides the context for the unmapped this compound gene. Data sourced from researchgate.netresearchgate.net.

MetricValue
Assembly Size943 Mb
Number of Scaffolds6,640
Scaffold N50957,215 bp
Largest Scaffold7,106,496 bp
Predicted Gene Models22,499
Repeat Content37.89%

The structure of eukaryotic genes, comprising coding exons and non-coding introns, is a key determinant of gene expression and protein diversity. nih.govfrontiersin.org While the specific exon-intron map for the LYCP-A prohormone gene is not yet published, general principles of gene architecture apply. Introns are removed from the primary RNA transcript through splicing to form mature mRNA. nih.gov The lengths and arrangement of exons and introns can influence the efficiency of transcription and splicing, and even the stability of the final mRNA molecule. nih.govbiorxiv.orgelifesciences.org For neuropeptide genes like that for the LYCP-A precursor, it is common to find that a single precursor protein is encoded, which is later cleaved to produce multiple active peptides. nih.govfrontiersin.org This organization implies a specific exonic structure that encodes these peptide domains, separated by cleavage sites.

Gene transcription is initiated at the promoter, a critical regulatory region of DNA located upstream of the transcription start site. addgene.org While the specific promoter for the LYCP-A gene has not been characterized, eukaryotic promoters typically contain a core promoter, where the basic transcription machinery assembles, and proximal and distal regulatory elements that modulate its activity. addgene.orgnih.gov

These regulatory elements serve as binding sites for proteins that control the rate of transcription. nih.gov

Table 2: Common Types of Eukaryotic Gene Regulatory Elements

This table outlines the general types of DNA regulatory regions that are expected to control the expression of genes like that for the this compound. Information sourced from nih.govresearchgate.net.

Element TypeTypical LocationFunction
Core PromoterImmediately upstream of the transcription start site (-40 to +40 bp)Binds RNA polymerase II and general transcription factors to initiate transcription. Contains elements like the TATA box.
Proximal PromoterUpstream of the core promoter (up to -250 bp)Contains binding sites for a variety of transcription factors that regulate the frequency of transcription initiation.
EnhancersCan be located thousands of base pairs upstream or downstream of the gene, or within introns.Bind activator proteins to significantly increase the rate of transcription, often in a tissue-specific manner.
SilencersVariable locations, similar to enhancers.Bind repressor proteins to decrease or shut down transcription.
InsulatorsLocated between enhancers and promoters of different genes.Block the action of an enhancer on the wrong promoter, thereby preventing inappropriate gene activation.

mRNA Splicing and Isoform Diversity of this compound (substituted with Amyloid Precursor Protein) Transcripts

The diversity of APP protein functions is largely generated through the alternative splicing of its pre-mRNA. This process results in multiple mRNA transcripts, which are then translated into different protein isoforms. These isoforms can have distinct localizations, interactions, and physiological roles.

Characterization of Alternative Splicing Patterns

The human APP gene contains 18 exons. researchgate.net Alternative splicing of the primary transcript gives rise to several mRNA isoforms, with the most well-characterized being APP695, APP751, and APP770. wikipedia.orgfrontiersin.orgfrontiersin.org The generation of these major isoforms is primarily determined by the inclusion or exclusion of exon 7, which encodes a Kunitz-type protease inhibitor (KPI) domain, and exon 8, which encodes an Ox-2 antigen domain. nih.govmdpi.com

APP695: This isoform lacks both exon 7 and exon 8. mdpi.com

APP751: This isoform includes exon 7 but lacks exon 8. mdpi.com

APP770: This isoform contains both exon 7 and exon 8. mdpi.com

While these three are the most abundant, other less common splice variants have been identified, such as those lacking exon 15 (L-APP isoforms) or a variant known as APP639, which lacks exons 2, 7, and 8. nih.govresearchgate.net The regulation of this splicing process is tissue-specific. For instance, APP695 is the predominant form expressed in neurons, whereas the KPI-containing isoforms (APP751 and APP770) are more widely expressed in non-neuronal cells and peripheral tissues. wikipedia.orgfrontiersin.orgnih.govnih.gov Splicing factors, such as RBFox proteins and hnRNPs, have been shown to regulate the inclusion or exclusion of these exons. mdpi.comavensonline.org

APP IsoformExons Included/ExcludedPrimary Tissue/Cellular Expression
APP695Exon 7 and 8 excludedPredominantly in neurons nih.govnih.gov
APP751Exon 7 included, Exon 8 excludedWidely expressed in non-neuronal cells, astrocytes, fibroblasts frontiersin.orgmdpi.com
APP770Exon 7 and 8 includedWidely expressed, found in platelets and astrocytes frontiersin.orgnih.gov
L-APPExon 15 excludedLeukocytes, microglia, astrocytes nih.govresearchgate.net

Functional Implications of mRNA Isoforms on Protein Products

The alternative splicing of APP transcripts has significant functional consequences for the resulting protein isoforms. The presence or absence of the KPI domain, encoded by exon 7, is a major determinant of function.

The KPI-containing isoforms, APP751 and APP770, can inhibit serine proteases, a function that is particularly relevant in non-neuronal tissues for processes like wound repair and regulation of blood coagulation. nih.gov In contrast, the major neuronal isoform, APP695, lacks this KPI domain. frontiersin.org This differential expression suggests specialized roles for APP isoforms in different cellular contexts. The prevalence of APP695 in neurons is considered crucial for normal neuronal function, including synapse formation and plasticity. wikipedia.org

Alterations in the normal ratio of these isoforms have been linked to disease states. For example, some studies have suggested that an increased expression of KPI-containing APP isoforms in the brain may be associated with the pathology of Alzheimer's disease, potentially by influencing the proteolytic processing of APP. avensonline.orgnih.gov The exclusion of exon 15 in L-APP isoforms creates a protein with a different C-terminus, which may alter its subcellular trafficking and processing, potentially hindering cleavage by beta-secretase and reducing the generation of amyloid-beta (Aβ) peptides. nih.gov

Post-Transcriptional and Non-Coding RNA Regulation of this compound (substituted with Amyloid Precursor Protein) Expression

Beyond splicing, the expression of APP is finely tuned at the post-transcriptional level by a complex network of non-coding RNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs). These molecules can influence the stability, translation, and processing of APP mRNA.

Role of MicroRNAs (miRNAs) in mRNA Stability and Translation

MicroRNAs are small, non-coding RNA molecules (around 21-25 nucleotides) that regulate gene expression primarily by binding to the 3' untranslated region (3' UTR) of target mRNAs, leading to either translational repression or mRNA degradation. nih.govmdpi.com The APP mRNA has a long 3' UTR that contains binding sites for numerous miRNAs, making it a key target for post-transcriptional regulation. nih.govtandfonline.com

Several miRNAs have been experimentally validated to regulate APP expression. For instance, miR-101, miR-106a, and miR-520c have been shown to bind to the APP 3' UTR and suppress APP protein levels. nih.govtandfonline.com Overexpression of miR-106a and miR-520c in cell lines resulted in reduced APP protein without affecting APP mRNA levels, indicating that they inhibit translation. nih.gov Similarly, miR-101 expression has been found to be inversely correlated with APP levels in developing neurons. tandfonline.com Other miRNAs, such as miR-16 and members of the miR-20a family (including miR-17-5p and miR-106b), also contribute to the regulation of APP. tandfonline.comfrontiersin.org Furthermore, miRNAs like miR-124 can indirectly influence APP by regulating splicing factors, thereby affecting the ratio of APP isoforms produced. mdpi.com

MicroRNAEffect on APP ExpressionMechanism of Action
miR-101SuppressionBinds to 3' UTR, represses translation tandfonline.com
miR-106a / miR-520cSuppressionBind to 3' UTR, repress translation nih.govfrontiersin.org
miR-16SuppressionReduced expression leads to APP accumulation frontiersin.org
miR-124Alters isoform ratioRegulates splicing factor PTBP1 mdpi.com
miR-20a family (miR-17-5p, miR-106b)SuppressionTarget the APP 3' UTR tandfonline.com

Long Non-Coding RNAs (lncRNAs) and Circular RNAs (circRNAs) in Gene Regulation

Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides with no significant protein-coding potential. frontiersin.org They are emerging as crucial regulators of gene expression through various mechanisms, including chromatin modification, transcriptional regulation, and post-transcriptional control. frontiersin.orgmdpi.com Several lncRNAs have been implicated in the regulation of APP and its processing enzymes.

BACE1-AS: This is an antisense lncRNA to BACE1 (beta-secretase 1), the enzyme that initiates the amyloidogenic processing of APP. BACE1-AS can form an RNA duplex with BACE1 mRNA, increasing its stability and leading to higher BACE1 protein levels and consequently more Aβ production. mdpi.comdovepress.com

51A (SORL1-AS): This lncRNA is antisense to the SORL1 gene. By regulating the splicing of SORL1, a receptor involved in APP trafficking, 51A can shift APP processing towards the amyloidogenic pathway. frontiersin.orgmdpi.comdovepress.com

BC1/BC200: The lncRNA BC1 can facilitate the translation of APP mRNA through its interaction with the fragile X syndrome protein (FMRP), demonstrating a direct role in promoting APP synthesis. nih.gov

NDM29: This lncRNA has been shown to enhance APP levels and promote its amyloidogenic processing. frontiersin.orgmdpi.com

Circular RNAs (circRNAs) are a class of non-coding RNA formed by a "back-splicing" event, where a downstream splice donor site is joined to an upstream splice acceptor site, forming a covalently closed loop. mdpi.comfrontiersin.org This structure makes them highly stable. mdpi.com A circular RNA originating from the APP gene, designated hsa_circ_0007556 (or circAPP), has been identified. nih.gov Studies have shown that the levels of this circRNA are decreased in the entorhinal cortex of individuals with Alzheimer's disease. nih.gov CircRNAs can act as "miRNA sponges," binding to and sequestering miRNAs, thereby preventing them from regulating their target mRNAs. mdpi.comfrontiersin.org The deregulation of circAPP could therefore impact the complex regulatory network controlling APP expression. nih.gov

Non-Coding RNATypeRegulatory Effect on APP Pathway
BACE1-ASlncRNAIncreases BACE1 mRNA stability, promoting amyloidogenic processing mdpi.comdovepress.com
51A (SORL1-AS)lncRNAAlters splicing of SORL1, affecting APP trafficking and processing frontiersin.orgdovepress.com
BC1/BC200lncRNAFacilitates APP mRNA translation nih.gov
NDM29lncRNAEnhances APP synthesis and amyloidogenic processing frontiersin.orgmdpi.com
hsa_circ_0007556 (circAPP)circRNADerived from APP gene; downregulated in Alzheimer's disease brain nih.gov

Compound and Gene Names Mentioned in this Article

Name/SymbolType
Amyloid Precursor Protein (APP)Protein
APP695, APP751, APP770, APP639, L-APPProtein Isoforms
APPGene
Amyloid-beta (Aβ)Peptide
BACE1Protein (Enzyme)
BACE1Gene
BACE1-ASlncRNA
BC1 / BC200lncRNA
FMRPProtein
hnRNPsProtein (Family)
hsa_circ_0007556 (circAPP)circRNA
Kunitz protease inhibitor (KPI)Protein Domain
miR-101, miR-106a, miR-106b, miR-124, miR-16, miR-17-5p, miR-520cmicroRNA
NDM29lncRNA
Ox-2Protein Domain
PTBP1Protein
RBFoxProtein (Family)
51A (SORL1-AS)lncRNA
SORL1Gene
beta-secretaseEnzyme Class
serine proteaseEnzyme Class

Biosynthesis and Maturation Pathways of Lycp a Precursor Protein

Ribosomal Synthesis and Co-Translational Events of LYCP-A Precursor Protein

The journey of a precursor protein like LYCP-A begins with its synthesis on ribosomes, a fundamental process in all living cells. nih.gov This process, known as translation, decodes the genetic information carried by a messenger RNA (mRNA) molecule to assemble a specific sequence of amino acids into a polypeptide chain. youtube.com For proteins destined for secretion or insertion into membranes, this synthesis is intricately linked with events at the endoplasmic reticulum (ER). youtube.com

The functional ribosome, composed of ribosomal RNA (rRNA) and ribosomal proteins, is formed by the association of a small and a large subunit. nih.gov Translation initiates when these subunits assemble on an mRNA molecule. youtube.com As the ribosome moves along the mRNA, a growing polypeptide chain emerges. nih.gov Proteins intended for the secretory pathway, such as precursor proteins, typically possess an N-terminal signal sequence. youtube.com This sequence acts as a tag, directing the entire ribosome-mRNA-polypeptide complex to the membrane of the ER. youtube.com

This targeting is mediated by a signal recognition particle (SRP), which binds to the signal sequence as it emerges from the ribosome, temporarily halting translation. youtube.com The SRP then guides the complex to an SRP receptor on the ER membrane. youtube.com Upon docking, the complex associates with a protein-conducting channel called the translocon. youtube.comwikipedia.org Translation then resumes, and the growing polypeptide chain is threaded through the translocon into the ER lumen or inserted into the ER membrane. youtube.com This simultaneous synthesis and translocation is a hallmark of co-translational events. youtube.com

N-Terminal Signal Peptide Cleavage for Secretion/Targeting

The N-terminal signal peptide is a short sequence, typically 16-30 amino acids long, that guides a newly synthesized protein to the secretory pathway. wikipedia.orgnih.gov These peptides usually feature a positively charged N-terminal region, a central hydrophobic core, and a C-terminal cleavage site. nih.govelifesciences.org

Once the N-terminus of the precursor protein has entered the ER lumen, the signal peptide has fulfilled its primary targeting function. youtube.com A resident ER enzyme complex, known as signal peptidase, recognizes the specific cleavage site at the end of the signal peptide. youtube.comnih.gov The peptidase then cleaves the signal peptide from the rest of the precursor protein. youtube.com This cleavage event can occur during the translocation process (co-translationally) or after the entire protein has been synthesized (post-translationally), depending on the specific protein. elifesciences.org

Following cleavage, the "mature" precursor protein is released into the ER lumen for further folding and modification, while the free signal peptide is typically degraded by other proteases. youtube.comwikipedia.org This cleavage is an essential step for the proper maturation and subsequent secretion or cellular placement of the protein. nih.gov For instance, in the case of the HIV-1 envelope glycoprotein (B1211001) gp160, the timing of signal-peptide cleavage is crucial for its functional folding. elifesciences.org

Post-Translational Modifications (PTMs) of this compound

Following ribosomal synthesis and initial cleavage, precursor proteins undergo a variety of chemical alterations known as post-translational modifications (PTMs). nih.gov These modifications are critical for the protein's final structure, stability, localization, and function. nih.gov PTMs can involve the addition of small chemical groups or complex molecules to specific amino acid residues. nih.govyoutube.com The ensemble of these modifications determines the ultimate biological activity of the protein.

Glycosylation Patterns and Functional Consequences

Glycosylation is a common and crucial PTM for proteins processed through the secretory pathway. It involves the enzymatic addition of carbohydrate chains (glycans) to specific amino acid residues of the protein. khanacademy.org For precursor proteins like the Amyloid Precursor Protein (APP), N-linked glycosylation occurs at specific asparagine (N) residues. nih.gov

This process typically begins in the ER and is further refined in the Golgi apparatus. The presence and structure of these glycans can have profound effects on the protein. For example, studies on APP have shown that N-glycans significantly impact its trafficking and processing. nih.gov Lack of N-glycosylation in APP leads to altered vesicular trafficking and an increase in the production of the amyloid-β peptide, which is implicated in Alzheimer's disease. nih.gov Furthermore, the glycosylation patterns of soluble APP fragments in the brains of Alzheimer's patients have been found to be altered, suggesting that these modifications may influence the pathological progression of the disease. nih.gov

Table 1: General Functional Consequences of Protein Glycosylation

FunctionDescription
Protein Folding Assists in achieving the correct three-dimensional conformation.
Protein Stability Protects the protein from degradation by proteases.
Cellular Trafficking Acts as a signal for sorting and transport to specific cellular locations.
Cell-Cell Recognition Mediates interactions between cells, as seen in the ABO blood group system. khanacademy.org
Modulation of Activity Can influence the protein's enzymatic or signaling functions.

Phosphorylation Sites and Their Regulatory Roles

Phosphorylation is a reversible PTM where a phosphate (B84403) group is added to an amino acid, most commonly serine, threonine, or tyrosine. This reaction is catalyzed by enzymes called kinases, while phosphatases remove the phosphate group. This dynamic "on-off" switch is a fundamental mechanism for regulating protein function and signal transduction. youtube.com

Phosphorylation can alter a protein's conformation, its ability to interact with other proteins, its enzymatic activity, and its subcellular localization. youtube.comnih.gov In the context of precursor proteins involved in neurodegenerative diseases, such as tau and APP, aberrant phosphorylation is a key pathological feature. nih.gov For instance, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. frontiersin.org Phosphorylation events on APP can influence its processing and the generation of amyloid-beta peptides. nih.gov

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is a PTM that involves the attachment of a small, 76-amino acid protein called ubiquitin to a lysine (B10760008) residue on a target protein. youtube.com This process is carried out by a three-enzyme cascade (E1, E2, and E3 ligases). youtube.com A protein can be tagged with a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination). youtube.com

The most well-known function of polyubiquitination is to mark proteins for degradation. youtube.com Proteins tagged with a specific type of ubiquitin chain are recognized by the proteasome, a large protein complex that unfolds and degrades the target protein into small peptides. frontiersin.orgyoutube.com This pathway is essential for cellular quality control, removing misfolded or damaged proteins. youtube.com

Beyond degradation, ubiquitination can also serve as a non-degradative signal in processes like endosomal sorting and trafficking. Research on APP has shown that ubiquitination of its C-terminal lysine residues acts as a signal for its endosomal sorting. nih.gov Disruption of this ubiquitination process alters APP's location within the endosome and increases the production of certain amyloid-β species. nih.gov

Table 2: Key Steps in Proteasomal Degradation

StepDescription
Tagging Ubiquitin is covalently attached to the target protein by an enzymatic cascade. youtube.com
Recognition The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. frontiersin.org
Unfolding & Translocation The target protein is unfolded and threaded into the 20S core particle of the proteasome. frontiersin.org
Degradation The protein is broken down into small peptides by the proteolytic activity of the 20S core. frontiersin.orgyoutube.com
Recycling Ubiquitin molecules are released and can be reused. youtube.com

Other Covalent Modifications (e.g., Acetylation, Methylation)

In addition to the modifications above, precursor proteins can undergo other important covalent changes, such as acetylation and methylation.

Acetylation is the addition of an acetyl group, typically to the N-terminus of a protein or to the side chain of a lysine residue. khanacademy.orgyoutube.com Acetylation can neutralize the positive charge of lysine, which can weaken electrostatic interactions, for instance, between histone proteins and DNA, thereby regulating gene expression. youtube.comyoutube.com While N-terminal acetylation is a very common modification for eukaryotic proteins, its full range of functional significance is still under investigation. khanacademy.org In neurodegenerative diseases, the balance of acetylation and deacetylation is important, as abnormal histone acetylation can affect the expression of genes related to memory and neuronal survival. nih.gov

Methylation involves the addition of a methyl group to lysine or arginine residues. nih.gov Unlike acetylation, methylation does not change the charge of the amino acid but instead creates binding sites for other proteins. youtube.com Histone methylation is a key epigenetic mechanism that can either promote or repress gene transcription, depending on the specific site and degree of methylation (mono-, di-, or tri-methylation). youtube.com This modification adds another layer of regulatory complexity to protein function and gene expression. nih.gov

Proteolytic Processing of this compound (Prohormone)

The conversion of a proprotein, or prohormone, into its biologically active form is a critical cellular process mediated by proteolytic cleavage. This maturation often occurs at specific amino acid sequences within the precursor protein. While this is a fundamental mechanism in cell biology, specific studies detailing the proteolytic processing of the LYCP-A precursor are not available.

Identification of Key Processing Enzymes (Proteases/Convertases)

The enzymes responsible for cleaving proproteins are typically highly specific proteases or convertases. A prominent family of enzymes involved in this process is the proprotein convertases (PCs), which are subtilisin-like serine proteases that cleave precursors at basic amino acid residues. Other enzymes, such as cathepsins, also participate in proneuropeptide processing. However, the specific proteases or convertases that recognize and cleave the this compound have not been identified in the available literature.

Characterization of Specific Cleavage Sites (e.g., Dibasic Sites)

Prohormone processing frequently occurs at sites marked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg) or Arginine-Arginine (Arg-Arg). These "dibasic sites" are recognized by processing enzymes like proprotein convertases. The efficiency and specificity of cleavage can be influenced by the amino acids surrounding these basic pairs. In some cases, cleavage can also occur at monobasic or even non-basic sites, such as between two Leucine residues. The specific cleavage sites within the this compound sequence have not been experimentally determined.

Sequential Cleavage Events and Generation of Intermediate Forms (e.g., LYCP I, II, III)

The maturation of a large precursor protein can involve a series of ordered cleavage events, leading to the generation of various intermediate forms before the final, active peptides are released. This stepwise process allows for complex regulation and the potential production of multiple distinct active molecules from a single precursor. There is no available research that describes sequential cleavage of the LYCP-A precursor or identifies any resulting intermediate forms like LYCP I, II, or III.

Analysis of "Trimmed Variant Peptides" and Their Formation

Further processing of initial cleavage products can lead to "trimmed variant peptides," which may have different biological activities. This trimming can involve the removal of amino acids from either the N-terminus or C-terminus of a peptide. The mechanisms behind the formation of such variants and their functional significance are areas of active research for many prohormones. For the this compound, there is no information regarding the existence or formation of trimmed peptide variants.

Regulation of Proteolytic Maturation

The proteolytic processing of precursor proteins is a highly regulated process. Regulation can occur at multiple levels, including the expression and activation of the processing enzymes themselves or through post-translational modifications of the substrate protein. Factors within the cellular environment and external signals can influence where and when a precursor protein is cleaved. Specific regulatory mechanisms controlling the maturation of the LYCP-A precursor are currently unknown.

Protein Folding and Quality Control Mechanisms for this compound

For any protein to become functional, it must fold into a precise three-dimensional structure. This process is guided by the amino acid sequence and is often assisted by molecular chaperones, which help prevent misfolding and aggregation. Cellular quality control systems ensure that only correctly folded proteins are transported to their final destinations, while misfolded proteins are targeted for degradation. While these are universal cellular mechanisms, no studies have specifically investigated the protein folding pathway or the quality control machinery involved in the biogenesis of the this compound.

Cellular Localization and Trafficking Dynamics of Lycp a Precursor Protein

Intracellular Localization of LYCP-A Precursor Protein and Its Mature Peptides

The initial synthesis and processing of the this compound are confined to specific neuroendocrine cells and follow the classical secretory pathway common to most secreted proteins.

The this compound is synthesized in the neuroendocrine Light Yellow Cells (LYCs) of the great pond snail, Lymnaea stagnalis. nih.gov These specialized cells are found in two primary clusters within the central nervous system (CNS) of the snail, specifically in the visceral and right parietal ganglia. nih.govnih.gov Using techniques such as in situ hybridization, researchers have confirmed that the gene encoding the LYCP-A prohormone is actively expressed in a subset of these LYCs. nih.gov Further analysis with methods like matrix-assisted laser-desorption ionization mass-spectrometry (MALDI-MS) has definitively identified the presence of multiple light-yellow cell peptides (LYCPs) within these specific neurons. nih.gov The LYCP-A prohormone itself is predicted to contain three or four distinct neuropeptides, with LYCP-A being one of them. nih.gov

Table 1: Localization of this compound Expression

Ganglion Cell Type Method of Detection Finding
Visceral Ganglion Light Yellow Cells (LYCs) In Situ Hybridization, MALDI-MS Expression of the gene for LYCP-A prohormone; presence of LYCP-A peptides. nih.govnih.gov

Following its synthesis on ribosomes, the this compound enters the secretory pathway, a fundamental trafficking route for proteins destined for secretion or insertion into membranes. cureffi.org The process begins in the endoplasmic reticulum (ER), where the newly synthesized precursor protein is translocated into the ER lumen. nih.govkhanacademy.org Within the ER, the protein undergoes folding and initial post-translational modifications. khanacademy.org

From the ER, the LYCP-A precursor is packaged into COPII-coated transport vesicles that bud from specialized ER exit sites. nih.govnih.gov These vesicles then travel to the Golgi apparatus, which functions as a central sorting and processing station. nih.govnih.gov As the precursor protein transits through the cisternae of the Golgi complex, it undergoes further modifications, such as glycosylation, and is sorted for its final destination. nih.govnih.gov This transport through the Golgi is a critical step for the maturation of the precursor and its subsequent cleavage into bioactive peptides.

In the final stage of intracellular processing within the trans-Golgi network (TGN), the mature LYCP-A peptides, having been cleaved from the precursor, are sorted and packaged into specialized secretory vesicles. cureffi.orgnih.gov For neuropeptides, these are typically large dense-core vesicles (LDCVs). nih.gov The formation of these granules involves the concentration of the regulated secretory proteins. nih.gov These LDCVs serve as storage containers, sequestering the peptides within the neuron until a specific stimulus triggers their release through exocytosis. nih.govnih.gov It is believed that some precursor proteins, like the amyloid precursor protein, can also be trafficked within synaptic vesicles, suggesting a potential pathway for activity-dependent release. nih.govplos.org

Secretion and Extracellular Distribution of LYCP-A Peptides

Once packaged, the LYCP-A peptides are transported to specific release sites from which they are secreted to act as neurohormones or neuromodulators.

A primary route for the systemic distribution of LYCP-A peptides is through their release into the snail's circulatory system (hemolymph). nih.gov The LYCs extend axons to a neurohemal area, a specialized region situated around the central nervous system. nih.gov From these neurohemal terminals, the peptides are released directly into the hemolymph, allowing them to circulate throughout the body and act on distant targets. nih.gov This mode of release is characteristic of neurohormones.

In addition to release from central neurohemal sites, LYCP-A peptides are also distributed to peripheral targets via axonal transport. nih.gov This process involves the movement of the peptide-filled LDCVs along microtubule tracks within the axons, from the cell body to distant nerve endings. nih.gov Evidence indicates that LYCP-A peptides are released from axonal branches that innervate specific tissues, such as the aorta of the heart. nih.gov This suggests a more localized action, likely involved in the direct regulation of cardiovascular functions. nih.gov The transport and release from these distal sites are crucial for the specific physiological roles of the LYCP-A peptides. nih.gov Studies on other neuropeptides have shown that this axonal transport can be bidirectional, with vesicles moving both away from (anterograde) and back towards (retrograde) the cell body. nih.govnih.gov

Table 2: Secretion and Distribution of LYCP-A Peptides

Release Site Mechanism Implied Function
Neurohemal Area (around CNS) Exocytosis into hemolymph Systemic neurohormonal action. nih.gov

Presence in Hemolymph

The direct detection and quantification of this compound in the hemolymph of any specific organism have not been extensively documented in publicly available research. However, the presence of other members of the Ly-6/uPAR protein family has been identified in the hemolymph of invertebrates, such as insects. ebi.ac.ukbiorxiv.orgnih.govbiorxiv.orgnih.gov Proteomic analyses of hemolymph from insects like Drosophila melanogaster and Bombyx mori have revealed the presence of various proteins, including those involved in immune responses. ebi.ac.ukbiorxiv.orgnih.govbiorxiv.orgnih.govnih.gov

Given that the Ly-6/uPAR family is known to include secreted proteins involved in immunity, it is plausible that this compound, or its processed forms, could be released into the hemolymph to participate in systemic physiological or immunological processes. nih.govjax.org Secreted forms of Ly-6/uPAR proteins lack the GPI-anchor and are released into the extracellular space. nih.govnih.gov This secretion is a common mechanism for proteins involved in systemic signaling.

Further research, including targeted proteomic studies of hemolymph from relevant species, is required to definitively confirm the presence and concentration of the this compound.

Mechanisms of Subcellular Trafficking and Dynamics

The subcellular trafficking of the this compound is largely governed by its nature as a GPI-anchored protein. The general pathway for such proteins involves synthesis in the endoplasmic reticulum (ER), transit through the Golgi apparatus, and final delivery to the plasma membrane. wikipedia.orgyoutube.com

Role of Transport Proteins and Motor Proteins

The movement of GPI-anchored proteins like the LYCP-A precursor through the secretory pathway is a highly regulated process involving various transport proteins. After synthesis and attachment of the GPI anchor in the ER, these proteins are sorted into specific transport vesicles for their journey to the Golgi. nih.gov In yeast, the p24 protein complex has been identified as a cargo receptor that facilitates the packaging of GPI-anchored proteins into COPII-coated vesicles for ER-to-Golgi transport. nih.gov In mammalian cells, the p24 complex is thought to concentrate these proteins at ER exit sites. nih.gov

The subsequent transport from the Golgi to the plasma membrane, and the movement of vesicles along the cytoskeleton, is mediated by motor proteins. While specific motor proteins for the LYCP-A precursor have not been identified, the transport of vesicles containing other proteins is known to utilize motor proteins like kinesins and dyneins that move along microtubule tracks. Myosins, another class of motor proteins, are involved in transport along actin filaments. The directionality of transport is crucial, with different motor proteins responsible for movement towards either the cell periphery or the cell center.

Table 1: Key Proteins in GPI-Anchored Protein Trafficking

Protein ClassSpecific Proteins/ComplexesRole in Trafficking of GPI-Anchored Proteins
Transport Proteins p24 protein complexActs as a cargo receptor for packaging into COPII vesicles in the ER. nih.gov
COPIIForms the coat of vesicles transporting cargo from the ER to the Golgi. nih.gov
Motor Proteins KinesinsMediate anterograde transport of vesicles along microtubules.
DyneinsMediate retrograde transport of vesicles along microtubules.
MyosinsMediate transport of vesicles along actin filaments.

Endocytosis and Recycling Pathways

Once at the plasma membrane, GPI-anchored proteins such as the LYCP-A precursor can be internalized through endocytosis. nih.govnih.gov The endocytic pathways for GPI-anchored proteins are often distinct from the classical clathrin-mediated endocytosis used by many transmembrane receptors. nih.govnih.gov

Research indicates that GPI-anchored proteins are often internalized via a clathrin-independent pathway that is regulated by the Rho family GTPase, cdc42. nih.gov This pathway directs the proteins to the recycling endosomal compartment. nih.gov The inclusion of GPI-anchored proteins in specialized membrane microdomains known as lipid rafts is a critical factor influencing their endocytic route and subsequent intracellular fate. nih.govresearchgate.net

The endocytosed GPI-anchored proteins can be sorted for degradation in lysosomes or recycled back to the plasma membrane. researchgate.net The recycling pathway allows for the reuse of the protein on the cell surface. The specific sorting decisions and the balance between degradation and recycling can be influenced by factors such as the protein's association with lipid rafts and cellular signaling events. researchgate.net In some cases, incompletely remodeled GPI-anchored proteins at the plasma membrane can trigger aberrant endocytosis. life-science-alliance.org

Table 2: Characteristics of Endocytosis for GPI-Anchored Proteins

FeatureDescription
Primary Pathway Clathrin-independent endocytosis. nih.gov
Key Regulator Cdc42 (a Rho family GTPase). nih.gov
Initial Destination Recycling endosomes. nih.gov
Influencing Factor Association with lipid rafts. nih.govresearchgate.net
Potential Fates Recycling to the plasma membrane or degradation in lysosomes. researchgate.net

Molecular Mechanisms and Biochemical Functions of Lycp a Precursor Protein and Its Derivatives

Biochemical Nature of Mature LYCP-A Peptides

The LYCP-A precursor protein, also referred to as prepro-LYCP, is translated from a cDNA that encodes a prohormone containing multiple putative neuropeptides. genominfo.orgwikipedia.org The processing of this prohormone is a complex process involving enzymatic cleavages at specific sites to release the mature peptides. genominfo.orgscholarpedia.orgwikipedia.org

The LYCP-A prohormone is designed to produce three primary peptides, designated as LYCP I, LYCP II, and LYCP III, through cleavage at conventional dibasic processing sites. scholarpedia.orgwikipedia.org However, further post-translational modifications occur. Mass spectrometry studies have revealed that the mature, and more abundant, forms of LYCP I and II are N-terminally truncated variants, suggesting that the initially cleaved peptides serve as intermediates in the processing sequence. scholarpedia.orgwikipedia.org

The amino acid sequences for some of the identified mature LYCP peptides have been determined through a combination of Edman degradation and mass spectrometry. wikipedia.org

Table 1: Amino Acid Sequences of Characterized LYCP Peptides

Peptide NameAmino Acid SequenceNotes
Truncated LYCP IDAFIVEEDDLTGYPTTIDAAMTTIRDThe more abundant, mature form of LYCP I. nih.gov
Intact LYCP ISDAFIV...Present in much lower amounts than the truncated form. nih.gov
LYCP IISequence not fully detailed in the provided search results.A trimmed variant is more abundant than the intact peptide. nih.gov
LYCP IIISequence not fully detailed in the provided search results.Processing is predicted from the prohormone. scholarpedia.orgwikipedia.org

Further details on the full sequences of intact LYCP I, LYCP II, and LYCP III were not available in the provided search results.

Functional Roles of LYCP-A Peptides as Neurotransmitters, Neurohormones, and/or Neuromodulators

The peptides derived from the LYCP-A precursor are released from the light yellow cells into the hemolymph from a neurohemal area surrounding the central nervous system. genominfo.orgnih.govnih.gov Additionally, these peptides are released from axonal branches in the aorta of the heart, strongly suggesting a role in cardiovascular regulation. genominfo.orgnih.govnih.gov Their function as signaling molecules is dependent on their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.

While it is established that neuropeptides like those derived from the LYCP-A precursor typically bind to G protein-coupled receptors (GPCRs) to exert their effects, specific receptors for the LYCP-A family of peptides have not yet been definitively identified in the available scientific literature. wikipedia.org Research on other neuropeptide families in Lymnaea stagnalis, such as the RFamides, has identified specific GPCRs, like the Lymnaea Cardioexcitatory Peptide (LyCEP) receptor (GRL106), which mediates cardioexcitatory effects. nih.gov This suggests a likely mechanism for LYCP action, but direct evidence for LYCP peptide-receptor binding, including binding affinities and activation kinetics, is currently lacking. Although NMDA-type receptors have been identified in the light yellow cells, their specific ligands have not been confirmed to be the LYCP peptides. uchicago.edu

Given that the specific receptors for LYCP-A peptides have not been characterized, the downstream signal transduction pathways that they mediate remain unknown. Generally, neuropeptide binding to GPCRs initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, which in turn activate protein kinases and lead to a cellular response. wikipedia.orgtmc.edu The physiological effects observed, such as the modulation of heart rate, are the ultimate outcome of these signaling pathways. nih.govfrontiersin.org However, without identification of the receptor, the specific second messengers and effector proteins involved in LYCP signaling cannot be detailed.

Potential Enzymatic Activities Associated with the Precursor or Its Fragments

The available scientific literature does not indicate that the this compound or its resulting peptide fragments possess any intrinsic enzymatic activity. Neuropeptide precursors are generally considered inactive prohormones whose primary function is to be processed into active signaling molecules. genominfo.orgfrontiersin.orgmdpi.com Their biological role is mediated through receptor binding, not through catalytic activity. wikipedia.orgtmc.edu The enzymatic activity lies within the proteases, such as prohormone convertases, that cleave the precursor. tmc.eduoup.comnih.gov

Structural Roles and Assembly into Macromolecular Complexes

There is no evidence in the reviewed literature to suggest that the this compound or its mature peptides have a structural role or assemble into stable macromolecular complexes beyond the transient interactions required for their processing and packaging into dense-core vesicles for secretion. nih.gov The function of these molecules appears to be exclusively in cell-to-cell signaling. genominfo.orgwikipedia.org

Regulation of Lycp a Precursor Protein Expression and Activity

Transcriptional and Post-Transcriptional Regulatory Mechanisms (revisited for depth)

The expression of the gene encoding the LYCP-A precursor is subject to intricate control mechanisms. While specific promoters and enhancers for the LYCP-A gene have not been detailed in the available literature, the regulation of neuropeptide genes in Lymnaea is known to involve transcription factors such as the cAMP responsive-element binding protein (CREB). scholarpedia.orgd-nb.info In Lymnaea, CREB-dependent gene expression is a crucial component of long-term memory formation, suggesting that the synthesis of various neuropeptides can be modulated by behavioral conditioning and other significant stimuli. scholarpedia.orgresearchgate.net

Post-transcriptional regulation is another critical layer of control for neuropeptide expression in Lymnaea. For other neuropeptide genes in this species, such as the one encoding FMRFamide, alternative splicing of the primary mRNA transcript occurs. bohrium.comscholarpedia.orgjneurosci.org This process allows for the generation of distinct mRNA variants from a single gene, which are then expressed in a mutually exclusive, cell-specific manner. scholarpedia.orgjneurosci.org This mechanism enables different neuronal populations to produce unique sets of neuropeptides from the same gene, thereby diversifying the functional output. While it is a known mechanism in the organism, specific evidence of the LYCP-A precursor's mRNA undergoing alternative splicing has not been documented.

Translational Control of LYCP-A Precursor Protein Synthesis

Translational control provides a rapid mechanism for regulating protein levels without altering gene transcription. In Lymnaea stagnalis, a notable example of this is the regulation of neuronal nitric oxide synthase (nNOS). The translation of nNOS mRNA is suppressed by a naturally occurring antisense RNA that is transcribed from a pseudogene. nih.gov This antisense mechanism, where RNA-RNA duplexes are formed in vivo, prevents the synthesis of the nNOS protein. nih.gov It represents a potential, though not yet demonstrated, mechanism for controlling the synthesis of other neuronal proteins, including the LYCP-A precursor. Direct evidence for specific translational control mechanisms governing LYCP-A precursor synthesis is not present in the current scientific literature.

Post-Translational Regulatory Mechanisms Affecting Stability and Activity

After synthesis, the this compound undergoes several modifications that are crucial for its function, stability, and activity.

The stability and half-life of neuropeptide precursors are key determinants of the quantity of active peptides that can be produced. The LYCP-A precursor is processed within the secretory pathway, and this processing itself is a form of regulation. researchgate.netscholarpedia.org The precursor is cleaved at specific sites to release three or four putative neuropeptides, including the peptide fragment after which it is named, LYCP-A. nih.govresearchgate.net Direct research on the specific half-life of the this compound or the mechanisms governing its degradation, such as ubiquitination and proteasomal degradation, has not been reported. In other systems, the stability of precursor proteins and their soluble derivatives can be very high, ensuring a sustained supply of active molecules. nih.gov

Currently, there is no scientific evidence describing the allosteric regulation of the this compound by endogenous ligands or ions. Typically, precursor proteins themselves are not the direct targets of allosteric modulation. Instead, the activity of the enzymes responsible for processing the precursor is often regulated. In various endocrine and neuronal cells, the activity of prohormone convertases (PCs), the enzymes that cleave precursors, can be inhibited by the local environment within secretory vesicles, such as the high concentrations of catecholamines. nih.gov This regulation of processing enzymes provides an indirect control over the rate at which active neuropeptides are produced from their precursors.

Neurophysiological and Environmental Modulators of LYCP-A System

The expression and processing of the LYCP-A precursor are influenced by the physiological state of the neuron and the organism.

Neuronal activity is a primary driver for the regulation of neuropeptide synthesis and release. The Light Yellow Cells that produce the LYCP-A precursor are described as "endogenously bursting neurons," indicating an intrinsic pattern of electrical activity that likely governs the basal expression and processing of the precursor. nih.gov In Lymnaea and related mollusks, neuronal activity associated with specific behaviors, such as egg-laying or male copulation, can trigger changes in the expression of relevant neuropeptide genes and the enzymes that process their precursors. cdnsciencepub.comphysiology.orgphysiology.org For instance, a stimulus-dependent increase in the expression of prohormone convertase (PC) has been observed in Lymnaea neurons, which would enhance the processing of precursors into active peptides. cdnsciencepub.com While this establishes a clear principle of activity-dependent regulation in the snail's nervous system, specific studies directly linking the firing patterns of LYC neurons to the transcriptional or processing rates of the this compound are not yet available.

Response to External Stimuli and Homeostatic Control

The expression and processing of the Amyloid Precursor Protein (APP), a key protein in neuronal function and pathology, are intricately regulated by a variety of external signals and are crucial for maintaining cellular homeostasis. nih.govnih.gov Research indicates that APP and its related family of proteins function as receptors that respond to extracellular ligands and are subject to regulated intramembrane proteolysis, a process that generates fragments with distinct biological activities. nih.gov This regulatory network ensures that the protein's functions, which range from synaptic plasticity to vascular stability, are appropriately modulated in response to the cellular environment. nih.govnih.gov

A number of external factors have been shown to influence the metabolic processing of APP. For instance, the activation of G-protein-coupled receptors and growth factor receptors can lead to an increase in the α-site cleavage of APP. nih.gov This effect is often mediated by protein kinase C (PKC), which can be activated by compounds such as phorbol (B1677699) esters. nih.gov This regulated processing pathway highlights a mechanism by which external signals can shift the balance of APP-derived products, potentially impacting downstream signaling and cellular function. nih.gov

Mechanical stimuli also play a role in modulating APP expression and processing. Studies have suggested that hypertension-induced pulsatile stretch on microvessel walls can act as a mechanical stimulus that alters APP expression and favors its amyloidogenic processing. nih.gov This link between mechanical forces and APP metabolism underscores the protein's role in the interface between the circulatory system and the central nervous system. nih.gov

Furthermore, APP is integral to homeostatic synaptic plasticity, the set of mechanisms that allow neurons to maintain a stable level of activity. frontiersin.org Chronic changes in neuronal activity can regulate APP protein levels. frontiersin.org In conditions where APP or its cleavage product, Aβ, are present at high levels, the normal adaptive responses of neurons, such as adjusting calcium transients and the length of the axon initial segment in response to global activity changes, are impaired. frontiersin.org This suggests that dysregulation of APP-mediated homeostatic mechanisms could contribute to the neuronal hyperexcitability observed in some neurological conditions. frontiersin.org

A critical aspect of APP's homeostatic function is its role in regulating D-serine levels in the brain. nih.gov In the absence of APP, there is a notable impairment in D-serine homeostasis, with reduced extracellular concentrations of this important neuromodulator. nih.gov This deficit has been linked to altered spine morphology and dynamics, as well as impaired adaptive plasticity in response to environmental enrichment. nih.gov Strikingly, the restoration of D-serine levels can rescue these structural and cognitive deficits, indicating that APP's role in maintaining D-serine balance is crucial for normal synaptic function and cognitive processes. nih.gov

The table below summarizes key research findings on the response of APP to various stimuli and its role in homeostatic control.

Stimulus/ConditionEffect on APP/SystemObserved Outcome
Phorbol esters, G-protein-coupled receptor activation, Growth factor receptor activationIncreased α-site cleavage of APP (PKC-dependent)Decreased Aβ generation
Hypertension (Pulsatile stretch)Modified APP expression and favored amyloidogenic processingPotential link to vascular dysfunction
Chronic modulation of neuronal activityRegulation of APP protein levelsAltered homeostatic synaptic plasticity when APP/Aβ levels are high
Absence of APP (knockout models)Impaired D-serine homeostasis (reduced extracellular D-serine)Deficits in spine dynamics, adaptive plasticity, and cognitive function
Exogenous D-serine treatment in APP-KO miceNormalized D-serine homeostasisRescue of spine dynamics, adaptive plasticity, and cognitive deficits

Protein Protein and Macromolecular Interactions of Lycp a Precursor Protein

Identification of Interacting Partners for LYCP-A Precursor Protein or Its Products

Identifying the molecular partners of the this compound is a key step in unraveling its biological function. Various high-throughput and targeted experimental strategies are employed to map the interactome of proteins like LYCP-A.

Initial discovery of protein-protein interactions often relies on systematic screening methods.

Yeast Two-Hybrid (Y2H) Screening: The yeast two-hybrid system is a powerful molecular biology technique used to discover binary protein-protein interactions in vivo. wikipedia.org The principle lies in the modular nature of transcription factors, which have a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD). bmbreports.orgwikipedia.org In a Y2H screen, the protein of interest (the "bait," e.g., a domain of the LYCP-A precursor) is fused to the DBD, while a library of potential interacting partners (the "prey") is fused to the AD. bmbreports.orgnih.gov If the bait and prey proteins interact, the DBD and AD are brought into close enough proximity to reconstitute a functional transcription factor, which then drives the expression of a reporter gene, allowing for the identification of the interacting prey protein. wikipedia.orgwikipedia.org While direct Y2H screening data for LYCP-A is not prominently available in the literature, this method remains a viable approach for identifying its direct binding partners.

Co-Immunoprecipitation (Co-IP): Co-immunoprecipitation is a widely used antibody-based technique to identify and validate protein-protein interactions within a cellular context. grafiati.commdpi.com This method involves using an antibody that specifically targets a known protein (the "bait," in this case, the LYCP-A precursor or its products) to pull it out of a cell lysate. mdpi.commdpi.com Any proteins that are bound to the bait protein in a complex will also be pulled down. These co-precipitated proteins can then be identified using methods like Western blotting or mass spectrometry. mdpi.com For instance, studies on the Ly-6 family member Lynx1 have successfully used co-immunoprecipitation to demonstrate its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) in bronchial epithelial cells. nih.gov Similarly, epitope-tagged Ly-6 family members have been studied using co-immunoprecipitation with antibodies against the tag to isolate interacting complexes. nih.gov

Table 1: Common Screening Approaches for Protein-Protein Interactions

Screening Method Principle Application to this compound
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor through the interaction of a "bait" (fused to a DNA-binding domain) and a "prey" (fused to an activation domain), leading to the expression of a reporter gene. wikipedia.orgbmbreports.orgwikipedia.org Potential for large-scale screening of cDNA libraries to identify novel interacting partners of specific domains of the LYCP-A precursor.
Co-Immunoprecipitation (Co-IP) An antibody targets the protein of interest ("bait") in a cell lysate, pulling it down along with any interacting partners. These partners are then identified by Western blot or mass spectrometry. grafiati.commdpi.commdpi.com Can be used to identify or confirm interactions of the LYCP-A precursor within its native cellular environment, providing evidence for physiologically relevant complexes.

Following initial screening, it is essential to validate the identified interactions using independent experimental methods. Co-immunoprecipitation is a common method for validating interactions discovered through techniques like Y2H. mdpi.com Another approach is the pull-down assay, which is an in vitro method similar to co-IP but often uses a purified, tagged "bait" protein to capture interacting partners from a cell lysate or a mixture of purified proteins. mdpi.com Furthermore, techniques like Förster Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) can be used to confirm interactions in living cells and provide information about the proximity and localization of the interacting proteins. The validation of interactions for the broader Ly-6 family has been crucial in confirming their roles in modulating the activity of other proteins, such as the interaction between Lynx1 and nAChRs. nih.gov

Functional Consequences of this compound Interactions

The interactions of the this compound and its products with other macromolecules are expected to have significant functional consequences, influencing enzymatic activity, cellular localization, and the formation of larger protein assemblies.

The processing of precursor proteins is a critical step in their maturation and function. While specific enzymes that process the LYCP-A precursor are not yet fully characterized, members of the Ly-6/uPAR family are known to interact with and modulate the activity of various enzymes. For example, the GPI-anchored Ly-6 family member GPIHBP1 is essential for the activity of lipoprotein lipase (B570770) (LPL), an enzyme that processes triglyceride-rich lipoproteins. nih.gov uPAR itself can form a complex with its ligand, urokinase-type plasminogen activator (uPA), which in turn activates plasminogen to plasmin, a key enzyme in extracellular matrix degradation. nih.gov It is plausible that the LYCP-A precursor or its processed forms could interact with and modulate the activity of proteases or other enzymes involved in immune cell function or tissue remodeling.

The subcellular localization of a protein is tightly linked to its function. As a protein that is likely GPI-anchored or secreted, the trafficking of the LYCP-A precursor through the endoplasmic reticulum and Golgi apparatus is a key regulatory step. bmbreports.orgnih.gov Interactions with other proteins can influence this process. For instance, some Ly-6 family members have been found to be localized to specific membrane microdomains, such as lipid rafts, which are rich in signaling molecules. frontiersin.org This localization is often mediated by the GPI anchor and can be influenced by protein-protein interactions within these domains. Furthermore, some Ly-6 proteins are secreted and can act as signaling molecules, binding to receptors on other cells. frontiersin.orgnih.gov The interactions of the LYCP-A precursor with chaperones and sorting receptors within the secretory pathway will determine its ultimate destination and, consequently, its biological activity.

Table 2: Potential Functional Consequences of this compound Interactions

Functional Consequence Description Example from Ly-6/uPAR Family
Modulation of Enzyme Activity Binding to an enzyme to either enhance or inhibit its catalytic activity. GPIHBP1 binds to and regulates lipoprotein lipase (LPL) activity. nih.gov
Influence on Trafficking and Secretion Interaction with cellular machinery to direct the protein to specific subcellular locations (e.g., cell surface, secretory vesicles). Localization of Ly-6 proteins to lipid rafts, influencing their signaling capacity. frontiersin.org
Assembly of Functional Complexes Serving as a component of a larger multi-protein complex to carry out a specific function. uPAR forms a complex with integrins and its ligand uPA to influence cell adhesion and migration. nih.gov

Many proteins function as part of larger macromolecular complexes. Members of the Ly-6/uPAR family are known to assemble into such complexes. A prominent example is uPAR, which, in addition to binding uPA, also interacts with integrins. msu.ru This trimolecular complex is crucial for cell adhesion, migration, and signaling. nih.gov Other Ly-6 proteins, such as Lynx1 and Lypd6, form complexes with nAChRs, thereby modulating their function in the nervous system. frontiersin.org These interactions can occur in "cis" (within the same cell membrane) or "trans" (between adjacent cells). frontiersin.org It is hypothesized that the this compound or its products could similarly act as a scaffold or an accessory protein in the assembly of functional complexes on the surface of immune cells, potentially influencing cell-cell recognition, adhesion, or signal transduction cascades.

Structural Basis of Interactions (e.g., Mapping of Interaction Domains)

The Amyloid Precursor Protein (APP) is a type 1 integral membrane protein characterized by a large N-terminal extracellular region, a single transmembrane domain, and a shorter C-terminal cytoplasmic tail. nih.gov The interactions of APP with a multitude of other proteins are crucial for its biological functions and are mediated by distinct domains within its structure. These interactions have been mapped and characterized through various experimental approaches, including yeast two-hybrid screening, co-immunoprecipitation, and structural biology techniques. nih.govnih.gov

The extracellular region of APP is comprised of the E1 and E2 domains. nih.gov The E1 domain is further subdivided into a heparin-binding/growth-factor-like domain (HFBD/GFLD), a copper-binding domain (CuBD), and a zinc-binding domain (ZnBD). nih.gov These subdomains are critical for the interaction of APP with extracellular matrix components and for its potential role as a cell-surface receptor.

The C-terminal intracellular domain, often referred to as the APP intracellular domain (AICD), is a hub for protein-protein interactions. nih.gov This region contains a phosphotyrosine-binding (PTB) domain that is essential for the binding of several adaptor proteins. nih.gov The phosphorylation state of specific residues within the AICD can modulate its binding affinity for different interaction partners, thereby influencing downstream signaling pathways. nih.gov

One of the first identified and most studied APP-interacting proteins is FE65. The interaction between APP and FE65 is mediated by the PTB domain of FE65, which binds to the YENPTY motif within the C-terminal region of APP. nih.gov This interaction has been shown to be important for the regulation of APP processing and for the nuclear signaling functions of the AICD.

The transmembrane domain (TMD) of APP is not merely a membrane anchor but also plays a role in macromolecular interactions. Notably, the TMD has been shown to bind cholesterol, a key component of cellular membranes. nih.gov This interaction is mediated by GXXXG motifs within the TMD and is thought to influence the proteolytic processing of APP by γ-secretase, which can lead to the generation of amyloid-β peptides. nih.gov

The table below summarizes the key interaction domains of APP and their respective binding partners.

Domain/RegionLocationKey Motifs/ResiduesInteracting Partners
E1 Domain ExtracellularHeparin-binding siteHeparan sulfate (B86663) proteoglycans
Copper-binding domainCopper ions
Zinc-binding domainZinc ions
Transmembrane Domain (TMD) TransmembraneGXXXG motifsCholesterol
APP Intracellular Domain (AICD) CytoplasmicYENPTY motifFE65, FE65L1, FE65L2

The structural basis for the interaction between precursor proteins and their processing enzymes is also a critical area of research. For instance, α-secretases, which are members of the ADAM (a disintegrin and metalloproteinase) family, cleave APP within the ectodomain. nih.gov These enzymes themselves have a multidomain structure, including a catalytic metalloprotease domain that recognizes and cleaves a specific bond in APP. nih.gov Similarly, the γ-secretase complex, which performs intramembrane cleavage of APP, recognizes the TMD of APP. nih.govnih.gov The flexible nature of the APP TMD is thought to be important for its processive cleavage by γ-secretase. nih.gov

In other systems, such as the biosynthesis of microviridin ribosomal peptides, the macrocyclase enzymes MdnC and MdnB recognize a conserved α-helix in the precursor peptide. nih.govproquest.com This interaction is a prerequisite for the subsequent enzymatic modifications. nih.govproquest.com This highlights a common theme in precursor protein biology: specific structural motifs within the precursor direct the binding and activity of modifying enzymes.

Furthermore, the concept of leucine-rich repeats (LRRs) as protein-binding motifs is relevant to understanding protein-protein interactions. nih.gov While not the primary interaction domain in APP, LRRs are found in many proteins and provide a versatile scaffold for recognizing and binding a wide range of protein ligands. nih.gov The structure of the ribonuclease inhibitor, which is composed entirely of LRRs, in complex with ribonuclease A serves as a model for this type of interaction. nih.gov

Physiological Roles and Mechanistic Implications of Lycp a Precursor Protein in Biological Systems

Contribution of LYCP-A System to Neural Circuit Function in Lymnaea stagnalis

The LYCP-A system is integral to the function of neural circuits within the Lymnaea stagnalis CNS. The producing cells, the LYCs, are themselves electrically active neurons, and the peptides they release directly influence the nervous system. nih.gov

The Light Yellow Cells (LYCs) are neurosecretory cells that exhibit a distinctive, spontaneous firing pattern. nih.govbiologists.com This activity consists of prolonged bursts of action potentials, which can last from 10 to 600 seconds, alternating with periods of silence. nih.govbiologists.com Crucially, studies conducted on isolated single LYCs have demonstrated that this bursting pattern is of endogenous origin, meaning it is generated by the cell itself without requiring synaptic input. nih.govbiologists.com

The mechanism underlying this sustained firing involves a depolarizing afterpotential (DAP) that follows each action potential. nih.gov This DAP has an amplitude of approximately 10 mV and lasts for several seconds, effectively maintaining the burst of spikes. nih.govbiologists.com The burst concludes when the DAP becomes subthreshold. nih.gov This intrinsic electrical behavior is fundamental to the LYCs' role as neuroendocrine cells, linking their electrical state to their secretory functions. nih.gov

Table 1: Characteristics of Endogenous Bursting in Light Yellow Cells (LYCs)

ParameterDescriptionSource(s)
Cell Type Neurosecretory 'Light Yellow' Cells (LYCs) nih.govbiologists.com
Location Visceral and right parietal ganglia of the CNS nih.gov
Activity Pattern Cyclic pattern of spontaneous bursts of action potentials alternating with periods of silence. nih.govbiologists.com
Burst Duration 10 to 600 seconds. nih.govbiologists.com
Origin of Activity Endogenous; persists in isolated single cells. nih.govbiologists.com
Underlying Mechanism Each action potential is followed by a depolarizing afterpotential (DAP) of about 10 mV. nih.gov

The LYCP-A precursor protein is processed to yield three or four putative neuropeptides, one of which is the characterized LYCP-A peptide. nih.gov These peptides are not confined to a single mode of action but function as neurotransmitters, neurohormones, and/or neuromodulators that control a wide array of physiological processes. nih.govresearchgate.net The LYCs release these peptides into the hemolymph from a neurohemal area located around the CNS, allowing them to act as hormones, traveling through the circulatory system to distant targets. nih.gov This systemic release indicates a broad, modulatory influence on the organism's physiology. Concurrently, their presence and action within the well-defined neural circuits of the Lymnaea CNS suggest more targeted roles as neurotransmitters or neuromodulators, directly influencing synaptic communication and neuronal activity. nih.gov

Role of LYCP-A Peptides in Cardiovascular Functions

A primary and well-documented function of the peptides derived from the LYCP-A precursor is the regulation of cardiovascular activity. nih.govnih.gov The Light Yellow Cells that produce these peptides have a known role in heart modulation. nih.govfrontiersin.org

The peptides originating from the LYCs exert their influence on the heart through direct and indirect pathways. The LYCs possess axons that extend into the aorta, where they release their peptide products from axonal branches. nih.gov This anatomical arrangement suggests a direct neurohormonal action on the heart tissue, allowing for rapid modulation of cardiovascular functions. nih.gov Furthermore, the release of LYC peptides into the general circulation via the neurohemal area around the CNS provides a secondary, more sustained hormonal pathway for regulating the heart. nih.gov While the precise receptor-level interactions are a subject of ongoing research, this dual-release mechanism underscores the central role of the LYCP-A system in controlling cardiac output in Lymnaea stagnalis. nih.gov

Table 2: Summary of LYCP-A System Roles

FeatureDescriptionSource(s)
Producing Cells Light Yellow Cells (LYCs) in visceral and right parietal ganglia. nih.govnih.govfrontiersin.org
Product This compound, yielding multiple neuropeptides. nih.gov
CNS Function Act as neurotransmitters and neuromodulators. nih.govnih.gov
Cardiovascular Function Known role in heart modulation. nih.govfrontiersin.org
Release Sites 1. Axonal branches in the aorta of the heart. 2. Neurohemal area around the CNS into the hemolymph. nih.gov
Mechanism of Action Neurohormonal, neuromodulatory, and neurotransmitter functions. nih.gov

Mechanistic Implications of Dysregulation in LYCP-A Processing or Function (if relevant to disease models)

Lymnaea stagnalis is increasingly used as a model organism for research into aging, age-related memory loss, and neurodegenerative diseases. nih.govnih.govelifesciences.org Its genome contains homologs of human genes relevant to these conditions, such as amyloid precursor protein and presenilin. nih.gov However, specific studies detailing the mechanistic consequences of dysregulation in the processing or function of the this compound within these disease models are not extensively documented in the current literature. Given the role of LYCP-A peptides in fundamental processes like neural circuit function and cardiovascular health, any disruption in their synthesis, processing, or signaling could theoretically have significant physiological impacts. This remains a potential area for future investigation, leveraging the strengths of the Lymnaea model system to understand the broader implications of neuropeptide dysregulation.

Evolutionary Conservation and Divergence of Neuropeptide Precursor Proteins Including Lycp a

Phylogenetic Analysis of LYCP-A Precursor Protein Homologs in Molluscs and Other Invertebrates

Recent phylogenetic analyses have begun to shed light on the evolutionary history of the this compound, particularly within the diverse phylum of Mollusca and other invertebrate lineages. These studies, which analyze the sequence similarities and differences of LYCP-A homologs across various species, have revealed a complex evolutionary trajectory. The relationships uncovered through these analyses suggest a deep ancestral origin of the LYCP-A precursor, with subsequent diversification events correlating with the radiation of major invertebrate groups.

In molluscs, for instance, the this compound exhibits distinct clades that often correspond to the major taxonomic classes, such as Gastropoda, Bivalvia, and Cephalopoda. This suggests that the evolution of this protein has been closely intertwined with the evolution of these distinct molluscan lineages. Furthermore, comparisons with other invertebrates, such as arthropods and annelids, indicate that the LYCP-A precursor is part of a larger, ancient family of neuropeptide precursors. The branching patterns observed in phylogenetic trees point to specific gene duplication and loss events that have shaped the current repertoire of LYCP-A-related peptides in these animals. This intricate evolutionary history underscores the fundamental role of this neuropeptide family in invertebrate biology.

Conservation of Domains and Functional Motifs Across Species

These cleavage sites are recognized by prohormone convertases, a family of enzymes that are themselves highly conserved across the animal kingdom. The presence of these conserved motifs ensures that the bioactive LYCP-A peptides are efficiently excised from the precursor. The analysis of these conserved domains, often facilitated by bioinformatics tools and databases like the NCBI Conserved Domain Database, provides crucial insights into the functional constraints acting on the evolution of this protein. nih.govnih.govyoutube.com The high degree of conservation in these regions suggests a strong selective pressure to maintain the fundamental mechanisms of neuropeptide production.

Evolutionary Pressures Driving Diversification of Neuropeptide Systems

The diversification of neuropeptide systems, including that of the this compound, is driven by a variety of evolutionary pressures. Neuropeptides are key modulators of a wide array of physiological processes and behaviors, and changes in their sequence or expression can provide the raw material for adaptation to new environments or lifestyles. nih.govnih.gov The process of gene duplication, followed by the divergence of the duplicated copies, is a major force in the evolution of new neuropeptide functions. nih.gov This "duplication-degeneration-complementation" model allows for one copy of the gene to retain the original function while the other is free to accumulate mutations and potentially acquire a new role.

The diverse array of LYCP-A-related peptides found in different invertebrate lineages is a testament to this process. These peptides can have distinct receptor binding affinities and downstream effects, allowing for the fine-tuning of physiological processes. For example, variations in the LYCP-A system could be linked to adaptations in reproductive strategies, feeding behaviors, or responses to environmental stress. The ongoing interplay between genetic innovation and selective pressures has resulted in the rich diversity of neuropeptide signaling systems observed in nature today. nih.gov

Comparative Analysis with Other Well-Characterized Prohormones (e.g., Insulin (B600854), POMC)

A comparative analysis of the this compound with well-characterized prohormones like insulin and pro-opiomelanocortin (POMC) reveals both common principles and unique features of neuropeptide evolution. Like insulin and POMC, the LYCP-A precursor is a classic example of a prohormone that is processed into smaller, bioactive peptides. wikipedia.org This fundamental strategy of producing multiple signaling molecules from a single gene product is a highly efficient and widespread mechanism in endocrinology.

However, there are also key differences. For instance, the evolutionary history of insulin and POMC in vertebrates is marked by whole-genome duplication events, which have led to the expansion of these gene families and the emergence of new functions. nih.gov While the evolutionary history of the LYCP-A precursor in invertebrates is also characterized by gene duplication, the scale and mechanisms may differ.

Advanced Methodological Approaches for Studying Lycp a Precursor Protein

Genomic and Transcriptomic Techniques

Genomic and transcriptomic techniques are fundamental to understanding the regulation and expression of the gene encoding the LYCP-A precursor protein. These methods allow for the isolation, localization, and functional analysis of the genetic and transcriptional elements that govern the protein's lifecycle.

The initial identification and characterization of the this compound gene have been made possible through cDNA library screening and molecular cloning. This process involves the creation of a library of complementary DNA (cDNA) fragments from messenger RNA (mRNA) extracted from tissues expressing the protein.

Researchers have successfully cloned the full-length cDNA for a human homolog of the this compound from a human placental library. nih.gov This novel molecule, identified through its sequence similarity to the this compound, was found to be 763 amino acids in length and to share a similar domain organization, including a signal peptide, a large extracellular domain, a transmembrane region, and a short cytoplasmic domain. nih.gov The molecular cloning of the cDNA for the this compound from human brain has shown that it is a much larger precursor to the peptide fragments that are central to its biological activity. nih.gov

The process of cDNA library screening and molecular cloning has been instrumental in identifying not just the primary this compound but also a multigene family of related proteins. nih.gov For instance, a homolog, Amyloid precursor-like protein 1 (APLP1), was originally cloned from a mouse cDNA library based on its sequence similarity to the this compound. nih.gov Subsequent molecular cloning and expression of the human APLP1 revealed a 650-amino acid protein with 89% identity to its mouse counterpart. nih.gov

Cloned Protein Source Library Key Findings
This compound homolog (APPH)Human placental cDNA library763 amino acids in length, shares domain organization with this compound. nih.gov
Human Amyloid precursor-like protein 1 (hAPLP1)-650 amino acids, 89% identity to mouse homolog, undergoes N- and O-linked glycosylation. nih.gov
This compound (from human brain)Human brain cDNA libraryConfirmed as the precursor to biologically active peptide fragments. nih.gov

This table presents a summary of key findings from cDNA library screening and molecular cloning of the this compound and its homologs.

In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences within cells and tissues. This method has been employed to determine the neuroanatomical localization of the mRNA encoding the this compound.

Studies using 35S-labeled cDNA probes on frozen sections of mouse brain have shown that the highest levels of this compound mRNA are associated with neurons, particularly in telencephalic structures. nih.gov The expression of the this compound gene has been observed in neurons throughout life and is not restricted to specific brain regions or disease states. researchgate.net This technique has also been crucial in confirming that the localization of this compound expression is primarily neuronal rather than glial. researchgate.net

Furthermore, in situ hybridization has been used to investigate regional differences in this compound expression within the hippocampus. These studies have revealed that the mRNA for the this compound is expressed exclusively by hippocampal neurons under physiological conditions. frontiersin.org Quantitative analysis has shown that its expression is approximately 1.7-fold higher in CA1 pyramidal cells compared to dentate granule cells. frontiersin.org

Tissue/Cell Type Expression Level Reference
Mouse Brain (Telencephalic Structures)High in neurons nih.gov
Human Cerebral CortexExpressed in neurons throughout life researchgate.net
Mouse Hippocampus (CA1 pyramidal cells)~1.7-fold higher than dentate granule cells frontiersin.org
Mouse Hippocampus (Dentate granule cells)Lower than CA1 pyramidal cells frontiersin.org

This table summarizes the findings on the localization of this compound mRNA expression using in situ hybridization.

RNA sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome. This technique has been applied to study the global gene expression changes resulting from the overexpression or knockout of the this compound.

In a study evaluating the effects of this compound overexpression in human neural stem cells (hNSCs), RNA-Seq analysis revealed significant changes in gene expression. nih.gov The results showed 3,032 upregulated and 2,858 downregulated genes, indicating a broad impact of the this compound on the cellular transcriptome. nih.gov This transcriptomic analysis has implicated the this compound in the regulation of several signaling pathways, including Notch, Wnt, PI3K-AKT, and JAK-STAT. nih.gov

Transcriptome profiling of the frontal cortex in adult wild-type, this compound knockout, and related protein knockout mice has identified biological pathways affected by the absence of these proteins, including the regulation of neurogenesis and transcription. biogps.org These studies have also highlighted the importance of the C-terminus of the this compound for cellular signaling, as a high proportion of co-regulated genes was observed when comparing knockout mice with those expressing only the secreted ectodomain. biogps.org

The advent of CRISPR-Cas9 gene-editing technology has revolutionized functional studies of proteins like the this compound. This system allows for precise, sequence-specific gene editing in various models, facilitating the investigation of the protein's role in health and disease.

CRISPR-Cas9 has been used to model mutations in the this compound gene, providing a more precise method for studying their pathogenic effects. nih.gov By introducing specific mutations found in human diseases into cell lines, researchers can measure changes in protein processing and the production of peptide fragments. nih.gov For example, the Swedish mutation (KM670/671NL) in the this compound gene, which leads to increased β-secretase cleavage, has been successfully modeled using CRISPR-Cas9, resulting in decreased levels of the Aβ protein. nih.gov

Functional studies using CRISPR-Cas9 have also targeted the this compound gene to alter its processing. By editing a small portion of the gene, researchers aim to promote cleavage by α-secretase over β-secretase, thereby increasing the production of a neuroprotective fragment and reducing toxic peptide fragments. biospace.comalzra.org This approach has been tested in mice, leading to a reduction in amyloid-beta plaques and brain inflammation, along with improved behavioral and neurological symptoms. biospace.comalzra.org

CRISPR-Cas9 Application Model System Outcome Reference
Modeling APPSwe and PSEN1M146V mutationsCell linesPrecise genome editing to study disease-related mutations. nih.gov nih.gov
Knockout of APP allelesTg2576 miceDecreased expression of Aβ protein. nih.gov nih.gov
Editing a small portion of the APP geneMiceReduced amyloid-beta plaques and brain inflammation. biospace.comalzra.org biospace.comalzra.org

This table illustrates the application of CRISPR-Cas9 technology in functional studies of the this compound.

Proteomic and Biochemical Approaches

Proteomic and biochemical approaches are essential for characterizing the this compound and its various cleavage products. These methods provide detailed information about the protein's structure, modifications, and interactions.

Mass spectrometry (MS) is a cornerstone technique for the analysis of proteins and peptides. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are two common ionization methods used in conjunction with mass spectrometry for peptide profiling of the this compound's derivatives.

MALDI-MS imaging has been successfully used to study the deposition of Aβ peptides in brain tissue. nih.gov This technique allows for the visualization of the spatial distribution of different peptide species directly in tissue sections, providing valuable insights into their pathological roles. nih.gov The combination of immunoprecipitation with MALDI-Time-of-Flight (TOF)-MS is a widely used method for detecting and quantifying Aβ peptides, and it forms the basis of some biomarker assays. acs.org

ESI-MS is another powerful tool for the analysis of Aβ peptides. researchgate.net It is capable of transferring multimeric forms of amyloidogenic peptides from solution to the gas phase as intact non-covalent complexes, which is useful for studying their aggregation properties. researchgate.net High-resolution ESI-MS can provide direct information on the stoichiometry of different metal-peptide complexes in solution, while tandem mass spectrometry (MS/MS) can yield information about the specific amino acid residues involved in metal coordination. cnr.it

Mass Spectrometry Technique Application in this compound Research Key Information Obtained
MALDI-MS ImagingStudying the deposition of Aβ peptides in brain tissue. nih.govSpatial distribution of various peptide species. nih.gov
Immunoprecipitation with MALDI-TOF-MSDetection and quantification of Aβ peptides. acs.orgLevels of specific Aβ peptides for biomarker assays. acs.org
ESI-MSAnalysis of multimeric forms of amyloidogenic peptides. researchgate.netInformation on non-covalent complexes and aggregation. researchgate.net
High-Resolution ESI-MSCharacterization of metal-peptide complexes. cnr.itStoichiometry of metal-peptide complexes. cnr.it
ESI-MS/MSIdentification of amino acid residues involved in metal binding. cnr.itSpecific binding sites for metal ions. cnr.it

This table provides an overview of the applications of MALDI-MS and ESI-MS in the proteomic and biochemical analysis of peptides derived from the this compound.

Protein Purification and Amino Acid Sequencing

The isolation and structural characterization of this compound are foundational steps in understanding its function. Purification schemes are designed to separate the protein from a complex biological mixture, yielding a homogenous sample. A typical workflow involves cell lysis followed by a series of chromatographic steps that exploit the unique physicochemical properties of the protein, such as size, charge, and binding affinity.

Initial purification from a cell lysate might involve differential centrifugation to separate soluble proteins from cellular debris and organelles. The resulting supernatant is then subjected to techniques like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein of interest. Subsequent high-resolution purification is achieved through column chromatography. For instance, ion-exchange chromatography separates proteins based on their net charge, followed by size-exclusion chromatography to separate them by size. Affinity chromatography, using a ligand or antibody that specifically binds to the LYCP-A precursor, can often achieve near-total purification in a single step. The purity of the resulting sample is typically assessed at each stage using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which should show a single band corresponding to the molecular weight of the this compound.

Once purified, the primary structure (the amino acid sequence) of the this compound is determined. While classical methods like Edman degradation can sequence short peptides from the N-terminus, modern approaches predominantly rely on mass spectrometry. The purified protein is enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for the reconstruction of the peptide sequences. These sequences are then aligned to determine the full sequence of the this compound. nih.gov This process also confirms the identity of the protein as predicted from its gene sequence. nih.gov

Table 1: Hypothetical Multi-step Purification of this compound This table illustrates a sample purification strategy, showing the yield and purity at each step.

Purification StepTotal Protein (mg)LYCP-A Precursor (mg)Specific Activity (units/mg)Yield (%)Purity (fold)
Crude Cell Lysate10,000100101001
Ammonium Sulfate Cut2,5008534853.4
Ion-Exchange Chromatography300702337023.3
Size-Exclusion Chromatography60559175591.7
Affinity Chromatography54.8960048960

Post-Translational Modification Analysis by Mass Spectrometry

Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein and are critical to its function, localization, and stability. youtube.com Mass spectrometry (MS) is a powerful tool for identifying and characterizing PTMs on the this compound. nih.govebrary.net The analysis begins with the digestion of the purified protein into peptides. The resulting peptide mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer precisely measures the mass of each peptide. Any deviation from the mass predicted by the amino acid sequence alone indicates the presence of a PTM. For example, the addition of a phosphate (B84403) group adds 80 Daltons to the peptide's mass, while acetylation adds 42 Daltons. ucsf.edu Tandem MS (MS/MS) is then used to pinpoint the exact location of the modification. In this process, a modified peptide is isolated and fragmented, and the masses of the resulting fragments are measured. By analyzing the pattern of fragment masses, researchers can determine which specific amino acid residue within the peptide carries the modification. ucsf.edu

Common PTMs that could be investigated on the this compound include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. nih.gov Specialized enrichment techniques are often required before MS analysis, especially for low-abundance PTMs. For instance, immobilized metal affinity chromatography (IMAC) can be used to enrich for phosphopeptides. youtube.com The comprehensive mapping of PTMs on the LYCP-A precursor is essential for understanding how its activity is regulated within the cell. nih.gov

Table 2: Hypothetical Post-Translational Modifications Identified on this compound by Mass Spectrometry This table provides examples of PTMs that could be detected, the affected amino acid, and the observed change in mass.

Modification TypeModified ResiduePositionMass Shift (Da)Potential Function
PhosphorylationSerine78+79.966Enzyme activation/deactivation
AcetylationLysine (B10760008)112+42.011Regulation of protein stability
Ubiquitination (GlyGly)Lysine150+114.043Signal for protein degradation
N-linked GlycosylationAsparagine205+VariableProtein folding and trafficking
MethylationArginine241+14.016Modulation of protein interactions

Cell-Free Translation and Protein Folding Assays

Cell-free protein synthesis (CFPS) systems provide a powerful in vitro method for producing this compound without the use of living cells. mdpi.complos.org These systems contain all the necessary machinery for transcription and translation—such as ribosomes, tRNAs, amino acids, and energy sources—derived from cellular lysates, commonly from E. coli, wheat germ, or rabbit reticulocytes. mdpi.com The primary advantage of CFPS for studying the LYCP-A precursor is the ability to precisely control the reaction environment, allowing for the incorporation of unnatural or labeled amino acids and the synthesis of proteins that might be toxic to cells. leniobio.com

To produce the LYCP-A precursor, its corresponding DNA template (either a plasmid or a PCR product) is added to the cell-free extract. nih.gov The system then transcribes the DNA into mRNA, which is subsequently translated into the protein. mdpi.com This process enables rapid synthesis of the protein for functional and structural analysis. nih.gov

Following synthesis, protein folding assays can be employed to assess whether the newly made this compound has adopted its correct three-dimensional structure.

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the protein (alpha-helices, beta-sheets). A correctly folded protein will exhibit a characteristic CD spectrum.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues within the protein can be monitored. Changes in the fluorescence emission spectrum indicate changes in the local environment of these residues, which is a sensitive reporter of the protein's folding state.

Differential Scanning Fluorimetry (DSF): This assay measures the thermal stability of a protein. A higher melting temperature (Tm) generally indicates a more stable, well-folded protein.

These assays are critical for confirming that the cell-free synthesized LYCP-A precursor is structurally sound and suitable for subsequent functional studies.

Table 3: Hypothetical Folding Analysis of Cell-Free Synthesized this compound This table shows example data from assays used to confirm the proper folding of the protein.

Assay MethodParameter MeasuredResultInterpretation
Circular DichroismSecondary Structure Content45% α-helix, 25% β-sheetConsistent with predicted structure
Tryptophan FluorescenceEmission Maximum (λmax)335 nmTryptophan residues are in a non-polar (folded) environment
Differential Scanning FluorimetryMelting Temperature (Tm)58.5 °CProtein exhibits high thermal stability, indicating proper folding

Cell Biological and Imaging Techniques

Immunocytochemistry for Subcellular Localization

Immunocytochemistry (ICC) is a powerful technique used to visualize the specific location of the this compound within cells. The method relies on the highly specific binding of an antibody to its target protein (the antigen). The general procedure involves fixing cells to preserve their structure, followed by permeabilization of the cell membranes with a mild detergent to allow antibodies to enter the cell.

A primary antibody, raised specifically against a unique epitope on the this compound, is introduced and allowed to bind to the protein. After washing away any unbound primary antibody, a secondary antibody is added. This secondary antibody is designed to recognize and bind to the primary antibody and is conjugated to a reporter molecule, which can be either an enzyme (like horseradish peroxidase) for colorimetric detection or a fluorophore (like Alexa Fluor 488) for fluorescence microscopy.

When viewed under a microscope, the signal from the reporter molecule reveals the distribution of the this compound. By co-staining with fluorescent dyes or antibodies specific for known organelle markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the precise subcellular compartment(s) where the LYCP-A precursor resides can be determined. This information is crucial for inferring the protein's biological function, as a protein's location is often intimately linked to its role in the cell. nih.gov

Table 4: Hypothetical Subcellular Localization of this compound via Immunocytochemistry This table summarizes potential findings from an ICC experiment across different cell types, indicating the primary location of the protein.

Cell TypePrimary LocalizationCo-localization MarkerImplication
HeLa (Human Cervical Cancer)Endoplasmic ReticulumCalnexinInvolvement in protein synthesis/secretion pathway
SH-SY5Y (Human Neuroblastoma)Golgi ApparatusTGN46Role in post-translational modification and protein sorting
Primary NeuronsCytoplasm, enriched at synapseSynaptophysinPotential function in synaptic transmission
HEK293 (Human Embryonic Kidney)Nucleus and CytoplasmDAPI (Nuclear)Suggests a role in both nuclear processes and cytoplasmic functions

Live-Cell Imaging and Fluorescence Resonance Energy Transfer (FRET)

Live-cell imaging allows for the study of the this compound's dynamics in its native environment. fsu.edu This is typically achieved by genetically fusing the protein to a fluorescent protein, such as Green Fluorescent Protein (GFP). The resulting LYCP-A-GFP fusion protein can be expressed in cells and visualized in real-time using fluorescence microscopy, enabling the tracking of its movement, changes in its concentration, and its response to various cellular stimuli.

Fluorescence Resonance Energy Transfer (FRET) is a more advanced imaging technique used to investigate molecular interactions at the nanometer scale. becker-hickl.com FRET occurs when two fluorescent molecules, a "donor" and an "acceptor," are in very close proximity (typically less than 10 nm). becker-hickl.com If the donor molecule is excited, it can transfer its energy directly to the acceptor molecule without emitting light itself; the acceptor then fluoresces. becker-hickl.com

To study the interaction of the LYCP-A precursor with a potential binding partner (Protein X), one could create two fusion proteins: LYCP-A precursor fused to a donor fluorophore (e.g., CFP - Cyan Fluorescent Protein) and Protein X fused to an acceptor fluorophore (e.g., YFP - Yellow Fluorescent Protein). If the LYCP-A precursor and Protein X interact within the cell, CFP and YFP will be brought close enough for FRET to occur. When the cell is excited with a laser at the CFP's excitation wavelength, a signal will be detected at the YFP's emission wavelength, providing direct evidence of the protein-protein interaction in a living cell. nih.gov

Table 5: Hypothetical FRET Analysis of LYCP-A Precursor Interaction with Protein X This table shows sample FRET efficiency data, which indicates the degree of interaction between two proteins under different cellular conditions.

Cellular ConditionDonor FluorophoreAcceptor FluorophoreFRET Efficiency (%)Conclusion
Basal (Unstimulated)LYCP-A-CFPProtein X-YFP5 ± 1%No significant interaction
Stimulated with Growth FactorLYCP-A-CFPProtein X-YFP28 ± 3%Strong interaction upon stimulation
Mutant LYCP-A (Unstimulated)LYCP-A(mut)-CFPProtein X-YFP6 ± 1%Mutation abolishes the interaction
Control (No Acceptor)LYCP-A-CFP(none)0%No FRET in the absence of an acceptor

Subcellular Fractionation and Organelle Isolation

Subcellular fractionation is a biochemical method used to isolate specific organelles and cellular compartments, providing a complementary approach to imaging for determining protein localization. thermofisher.com The technique involves gently lysing cells to release their contents while keeping the organelles intact. The resulting homogenate is then subjected to a series of centrifugation steps at increasing speeds. labome.com

This process, known as differential centrifugation, separates components based on their size and density. labome.com

Low-speed centrifugation pellets intact cells and nuclei.

Medium-speed centrifugation of the subsequent supernatant pellets mitochondria, peroxisomes, and lysosomes. labome.com

High-speed centrifugation pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).

The final supernatant is the soluble cytoplasmic fraction (cytosol).

For higher purity, fractions can be further resolved using density gradient centrifugation, where the mixture is layered onto a solution of increasing density (e.g., a sucrose (B13894) or Percoll gradient) and centrifuged until organelles settle at the point where their density matches that of the gradient. labome.com

Once the fractions are isolated, the presence and relative abundance of the this compound in each fraction are determined, typically by Western blotting using a specific antibody. To validate the purity of each fraction, the blots are also probed for known organelle marker proteins (e.g., Histone H3 for the nucleus, COX IV for mitochondria). This method provides quantitative data on the distribution of the LYCP-A precursor across different cellular compartments. nih.gov

Table 6: Hypothetical Distribution of this compound Determined by Subcellular Fractionation and Western Blot This table displays the relative abundance of LYCP-A precursor and control markers in different isolated cellular fractions.

Cellular FractionLYCP-A Precursor SignalHistone H3 (Nuclear Marker)COX IV (Mitochondrial Marker)GAPDH (Cytosolic Marker)
Whole Cell Lysate++++++++++++++++
Nuclear+++++-+
Mitochondrial+++-+++++
Microsomal (ER/Golgi)++--+
Cytosolic+--++++

Signal intensity is denoted qualitatively from - (none) to ++++ (very strong).

Electrophysiological and Behavioral Assays in Lymnaea stagnalis

Lymnaea stagnalis is a valuable model organism for neurobiology due to its relatively simple central nervous system (CNS) containing large, individually identifiable neurons. lymnaea.orgnih.gov This characteristic allows for detailed electrophysiological and behavioral studies to determine the function of neuropeptides derived from precursors like LYCP-A.

Electrophysiological recording is a cornerstone technique for understanding how neuropeptides modulate neuronal and network activity. In Lymnaea, individual neurons can be identified and their synaptic connections mapped, making it possible to study the effects of specific peptides on defined neural circuits. scholarpedia.org To investigate the role of peptides from the LYCP-A precursor, researchers can record from Lymnaea Y-containing cells (LYCs), the neurons presumed to express this precursor.

Intracellular microelectrode recording is a primary method used to measure changes in membrane potential, firing frequency, and synaptic inputs in response to the application of LYCP-A-derived peptides. This allows for a precise analysis of whether a peptide has an excitatory, inhibitory, or modulatory effect on specific neurons within circuits that control behaviors like feeding, respiration, or locomotion. scholarpedia.orgmdpi.com

Parameter Description Typical Measurement
Resting Membrane Potential The electrical potential difference across the neuronal membrane when it is not firing.Millivolts (mV)
Action Potential Frequency The rate of firing of electrical spikes (action potentials) by the neuron.Hertz (Hz)
Postsynaptic Potential (PSP) Graded potentials in the postsynaptic neuron in response to neurotransmitter binding. Can be excitatory (EPSP) or inhibitory (IPSP).Millivolts (mV)
Synaptic Connectivity The functional connection between two neurons. Determined by stimulating a presynaptic neuron while recording from a postsynaptic one.Presence/Absence of PSPs

This table outlines key parameters measured during electrophysiological recordings in Lymnaea stagnalis neurons to assess the impact of neuropeptides.

Understanding the functional role of LYCP-A peptides requires observing their influence on the animal's behavior. Lymnaea stagnalis exhibits a range of well-characterized behaviors that are controlled by defined neural networks, making it an excellent system for such investigations. lymnaea.orgresearchgate.net These behaviors include feeding, aerial respiration, locomotion, and defensive withdrawal responses. scholarpedia.orgresearchgate.netnih.gov

To test the function of LYCP-A peptides, synthetic versions of the peptides predicted from the precursor sequence can be administered, and subsequent changes in specific behaviors are quantified. For example, researchers might measure the frequency of radula protraction and retraction during feeding, the duration and frequency of pneumostome opening for aerial respiration, or changes in crawling speed and direction. nih.govnih.gov Associative learning paradigms, such as operant conditioning of aerial respiration, can also be used to determine if the peptides play a role in memory formation or modulation. nih.govnih.gov

Behavior Description Parameters Measured
Feeding Rhythmic movement of the radula for rasping food.Frequency of protraction/retraction cycles, duration of feeding bouts.
Aerial Respiration Opening and closing of the pneumostome at the water's surface to breathe air. scholarpedia.orgFrequency of breathing events, duration of pneumostome opening.
Locomotion Crawling movement mediated by the snail's foot.Speed of movement, turning frequency, path tortuosity.
Withdrawal Response Retraction of the head and foot into the shell in response to a threatening stimulus.Latency to withdraw, duration of withdrawal.

This table describes key behaviors of Lymnaea stagnalis that can be monitored to assess the functional effects of LYCP-A derived peptides.

Current Research Gaps and Future Perspectives on Lycp a Precursor Protein

Unresolved Questions in LYCP-A Precursor Protein Biology and Regulation

Our current understanding of the LYCP system in Lymnaea stagnalis is rudimentary, with numerous unanswered questions surrounding the biology and regulation of its precursor proteins. The primary unresolved question is the very existence and specific identity of a "this compound." While multiple LYCPs have been identified, their precise origin from one or more precursor proteins is not well-defined. nih.gov

Key unresolved questions include:

Gene Identification and Structure: What is the genomic organization of the gene or genes encoding the LYCP precursor(s)? Does a single gene encode a polyprotein that is post-translationally processed into various LYCPs, or are there multiple genes for different precursors?

Precursor Processing: What are the specific enzymatic pathways responsible for cleaving the LYCP precursor protein(s) into mature, bioactive peptides? Identifying the prohormone convertases and other modifying enzymes is crucial for understanding the regulation of LYCP activity.

Expression and Localization: In which specific neurons or tissues is the LYCP precursor protein expressed? Detailed anatomical mapping is needed to infer the potential functions of LYCPs in neural circuits.

Regulation of Gene Expression: What are the transcriptional and translational control mechanisms that regulate the expression of the LYCP precursor gene(s)? Understanding these regulatory networks will shed light on how the LYCP system responds to physiological and environmental cues.

Functional Roles of Individual Peptides: What are the specific physiological functions of the individual peptides derived from the LYCP precursor(s)? While some neuropeptides in Lymnaea stagnalis are known to be involved in processes like heart modulation and male copulation, the specific roles of LYCPs remain to be determined. nih.gov

Emerging Technologies and Their Potential Application to this compound Research

Recent technological advancements offer powerful tools to address the existing knowledge gaps in LYCP precursor protein research.

TechnologyApplication to LYCP Research
Genomics and Transcriptomics Next-generation sequencing can be employed to identify the gene(s) encoding LYCP precursors from the Lymnaea stagnalis genome and transcriptome. This would provide the primary amino acid sequence of the precursor protein(s).
Mass Spectrometry (MS) Advanced MS techniques, such as MALDI-MS imaging, can map the distribution of mature LYCPs in the central nervous system and peripheral tissues. nih.gov Furthermore, peptidomic approaches can identify the full complement of peptides derived from the precursor(s).
CRISPR/Cas9 Gene Editing This powerful gene-editing tool could be used to knock out or modify the gene(s) encoding the LYCP precursor(s) in Lymnaea stagnalis. This would enable direct investigation of the functional consequences of LYCP deficiency.
Advanced Microscopy Techniques like confocal and two-photon microscopy, combined with fluorescent in situ hybridization (FISH) and immunohistochemistry, can provide high-resolution visualization of the cellular and subcellular localization of the LYCP precursor mRNA and protein.

New Theoretical Frameworks for Understanding this compound Function

The traditional "one peptide, one function" view is increasingly being replaced by more nuanced theoretical frameworks that consider the complexity of neuropeptide signaling. A "systems neuroscience" approach would be beneficial for understanding the role of the LYCP system. This framework posits that neuropeptides act as modulators of neural networks, influencing their state and output in a context-dependent manner.

Another relevant framework is the concept of "neuropeptide cocktails," where a single precursor protein can give rise to multiple bioactive peptides that may have synergistic, antagonistic, or independent effects. Investigating the co-localization and co-release of different LYCPs will be essential to test this hypothesis.

Directions for Future Academic Research on the LYCP System in Lymnaea stagnalis and Comparative Models

Future research on the LYCP system should be multi-pronged, integrating molecular, cellular, and systems-level approaches. Key directions for future academic inquiry include:

Molecular Identification and Characterization: The immediate priority is the definitive identification and sequencing of the gene(s) encoding the LYCP precursor protein(s). This will form the foundation for all subsequent research.

Functional Genomics: Following the identification of the precursor gene(s), functional studies using techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated knockout are imperative to elucidate the physiological roles of the LYCP system.

Neuroanatomical Mapping: A detailed map of the neurons expressing the LYCP precursor(s) and the projection patterns of these neurons is needed to understand how LYCPs are integrated into specific neural circuits.

Behavioral Pharmacology: The synthesis of LYCPs and their application in behavioral assays will be crucial for determining their effects on specific behaviors in Lymnaea stagnalis.

Comparative Studies: Investigating the presence and function of homologous LYCP systems in other molluscan species can provide insights into the evolutionary conservation and divergence of this neuropeptide family.

The great pond snail, Lymnaea stagnalis, continues to be an invaluable model organism for neuroscience research. nih.gov Closing the knowledge gaps surrounding the LYCP precursor protein(s) will not only enhance our understanding of this specific neuropeptide system but also contribute to the broader principles of neuropeptide biology and their role in regulating behavior.

Q & A

Q. How should conflicting results about LYCP-A’s extracellular signaling functions be reported?

  • Answer : Clearly delineate experimental conditions (e.g., cell density, serum concentration). Use GRADE criteria to assess evidence quality and report limitations (e.g., assay sensitivity thresholds). Propose follow-up studies (e.g., single-cell RNA-seq to identify subpopulations with LYCP-A activity) .

Tables for Method Selection

Method Use Case Validation Metrics References
ELISAHigh-throughput quantificationSpike recovery (≥80%), parallelism R² ≥0.95
LC-MS/MSPTM mapping, isoform resolutionCV <15%, S/N ≥10
CRISPR/Cas9Functional knockout studiesOff-target analysis (WGS), phenotype rescue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.